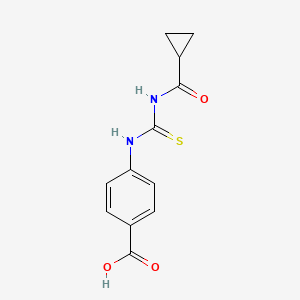
4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid (CCCTB) is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and has a cyclopropane ring attached to it, along with a carbamothioylamino group.
科学的研究の応用
4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid has been studied extensively for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. It has also been studied for its antimicrobial properties and could be used to develop new antibiotics.
In agriculture, this compound has been shown to have herbicidal activity and could be used as a natural herbicide. It has also been studied for its potential as a plant growth regulator and could be used to improve crop yields.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of tumor cells and induce apoptosis. It has also been shown to have antimicrobial activity against various bacteria and fungi.
In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have hepatoprotective effects and could be used to treat liver diseases.
実験室実験の利点と制限
One advantage of using 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid in lab experiments is that it is relatively easy to synthesize and can be obtained in high yields. It also has a wide range of potential applications in various fields.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. It can also be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are many future directions for research on 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid. One area of interest is the development of new anticancer drugs based on this compound. Researchers could also investigate the potential of this compound as a natural herbicide or plant growth regulator in agriculture.
In materials science, this compound could be used as a building block for the synthesis of new materials with unique properties. Researchers could also investigate the potential of this compound as a catalyst for various chemical reactions.
Overall, this compound is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in these different areas.
合成法
The synthesis of 4-(Cyclopropanecarbonylcarbamothioylamino)benzoic acid involves the reaction of benzoic acid with cyclopropanecarbonyl chloride and thiourea. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through filtration and recrystallization. The yield of this compound can vary depending on the reaction conditions, but it can be optimized through various techniques such as changing the solvent or reaction temperature.
特性
IUPAC Name |
4-(cyclopropanecarbonylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10(7-1-2-7)14-12(18)13-9-5-3-8(4-6-9)11(16)17/h3-7H,1-2H2,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGTDXTZWPZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
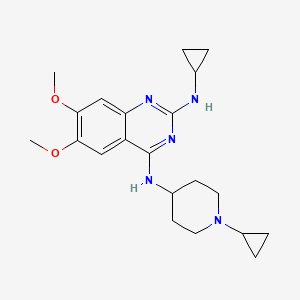
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)
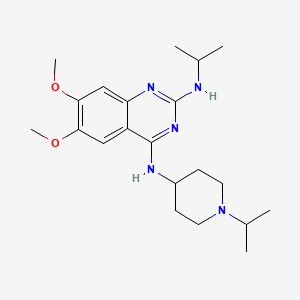
![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)
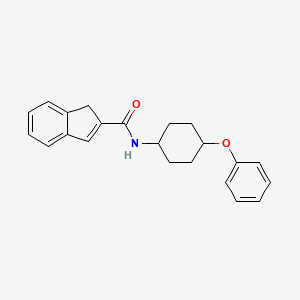
![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![[4-[[(2-Bromophenyl)-phenylmethyl]-methylsulfamoyl]phenyl]methyl acetate](/img/structure/B7432549.png)
![N-[(2-bromophenyl)-phenylmethyl]-3-fluoro-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7432555.png)
![Methyl 3-[[(2-bromophenyl)-phenylmethyl]-methylsulfamoyl]benzoate](/img/structure/B7432561.png)
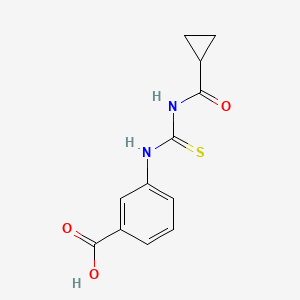
![N-[(2-bromophenyl)-phenylmethyl]-N,3-dimethylbut-2-enamide](/img/structure/B7432590.png)
![3-[2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432606.png)
![3-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432614.png)
